molecular formula C16H14F3N5O B5841854 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine

6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine

Cat. No. B5841854
M. Wt: 349.31 g/mol
InChI Key: MPDDQTRIAVAKDG-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a class of compounds known for their diverse biological activities and pharmaceutical applications. These compounds have been extensively studied for their potential in treating various diseases due to their chemical structure and reactivity.

Synthesis Analysis

Quinazoline derivatives can be synthesized through multiple methods, including the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using catalysts like InCl3 for good yields and high selectivities (Mulakayala et al., 2012). Another approach involves cyclization of certain precursors to form quinazolinones or quinazolinamines, demonstrating the versatility of synthetic routes (Helissey et al., 1987).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. Structural modifications, such as substituting at specific positions on the quinazoline ring, can significantly impact their pharmacological properties. For instance, the introduction of methoxy or methyl groups at particular positions enhances the compounds' inhibitory activities toward specific enzymes or receptors (Takase et al., 1994).

properties

IUPAC Name

6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-8-6-13(16(17,18)19)23-14(20-8)24-15-21-9(2)11-7-10(25-3)4-5-12(11)22-15/h4-7H,1-3H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDDQTRIAVAKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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